4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride
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Overview
Description
4-Amino-2-oxabicyclo[221]heptane-1-carboxylicacidhydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the cycloaddition reaction, where simple starting materials undergo a [4+2] cycloaddition to form the bicyclic structure . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.1]heptane-1-methanol, 4-amino-: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring system.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a similar core structure but may have different substituents that alter their chemical properties and applications.
Uniqueness
4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and the presence of the oxabicyclo ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a bicyclic compound with significant potential in biological applications due to its unique structural features, including an amino group and a carboxylic acid. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H12ClN\O2
- Molecular Weight : 195.64 g/mol
- CAS Number : 2792185-88-5
The compound's bicyclic structure allows for various conformational isomers that can influence its interactions with biological targets.
The biological activity of 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the amino and carboxylic acid groups facilitates hydrogen bonding and ionic interactions, enhancing its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to specific receptors, influencing signaling pathways related to various physiological processes.
Biological Activities
Research indicates that compounds similar to 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride exhibit various biological activities, including:
Activity Type | Description |
---|---|
Antimicrobial | Potential antibacterial and antifungal properties. |
Anti-inflammatory | Modulation of inflammatory pathways in cellular models. |
Neuroprotective | Possible protective effects on neuronal cells. |
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of bicyclic compounds, including 4-Amino-2-oxabicyclo[2.2.1]heptane, exhibited significant antimicrobial effects against various bacterial strains, suggesting potential therapeutic applications in treating infections.
- Neuroprotection : Research has shown that similar compounds can protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease treatment .
- Anti-inflammatory Effects : In vitro studies have indicated that the compound can inhibit pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation.
Synthesis and Derivatives
The synthesis of 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be achieved through several methods, including:
- Diels-Alder Reactions : Utilizing furans with olefinic compounds.
- Oxidative Methods : Introducing functional groups through oxidation reactions.
Derivatives
Compounds derived from 4-Amino-2-oxabicyclo[2.2.1]heptane have been synthesized to enhance biological activity or selectivity towards specific targets.
Derivative Name | Structure Type | Unique Features |
---|---|---|
4-Boc-amino-2-oxabicyclo[2.2.1]heptane | Bicyclic | Stability due to Boc protection |
Methyl 4-amino-2-oxabicyclo[2.2.1]heptane | Methyl Ester | Increased lipophilicity for better absorption |
Properties
Molecular Formula |
C7H12ClNO3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c8-6-1-2-7(3-6,5(9)10)11-4-6;/h1-4,8H2,(H,9,10);1H |
InChI Key |
BYYHUEZKZFMSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(CO2)N)C(=O)O.Cl |
Origin of Product |
United States |
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